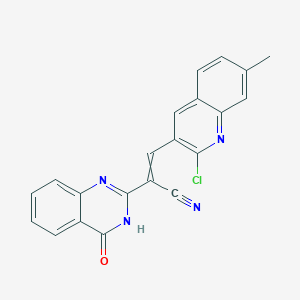
3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13ClN4O and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure
The compound features a quinoline moiety linked to a 4-oxo-3,4-dihydroquinazolin structure, which is crucial for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.
Molecular Formula
- Molecular Formula: C₁₈H₁₅ClN₄O
- Molecular Weight: 336.80 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Moderate |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:
- mTORC Inhibition: It has been observed that compounds with a similar structure can inhibit the mTORC pathway, crucial for cell growth and proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .
- Pim Kinase Inhibition: The compound may also act as an inhibitor of Pim kinases, which are involved in oncogenic signaling pathways. Inhibiting these kinases can lead to decreased phosphorylation of proteins involved in cancer progression .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest:
- Bacterial Inhibition: It has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
- Fungal Activity: The compound also exhibits antifungal properties, particularly against Candida albicans.
The proposed mechanisms of action for this compound include:
- DNA Intercalation: Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
Study 1: Anticancer Efficacy
In a study published in Nature Cancer, researchers synthesized a series of quinoline derivatives and tested their efficacy against prostate cancer cell lines. The results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with a notable reduction in mTORC1 activity observed through Western blot analysis .
Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial activity of quinoline derivatives found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, zones of inhibition were measured, showing effectiveness comparable to standard antibiotics .
Propiedades
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c1-12-6-7-13-9-14(19(22)24-18(13)8-12)10-15(11-23)20-25-17-5-3-2-4-16(17)21(27)26-20/h2-10H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFUWMNDNQAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













